1,7-Dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 475.55 g/mol. This compound belongs to a class of xanthine derivatives that have been investigated for their pharmacological properties, particularly as multitarget drugs aimed at treating neurodegenerative diseases and other conditions related to adenosine receptors.
Source: The compound's synthesis and characterization have been documented in various scientific studies, highlighting its relevance in drug design and development .
Classification: As a purine derivative, this compound can be classified under heterocyclic compounds, specifically within the category of pyrimidine and purine analogs. It exhibits structural features typical of xanthine derivatives, which are known for their biological activity.
The synthesis of 1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves several key steps:
Technical details regarding reaction conditions (temperature, time, solvent) are crucial for optimizing yield and purity.
The molecular structure of 1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione features:
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=C(C=C(C=C5)OC)OCThis data aids in predicting the compound's reactivity and interactions with biological targets.
The chemical reactivity of 1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be illustrated through its interactions with various biological receptors:
These reactions underline its potential as a multitarget therapeutic agent.
The mechanism of action for 1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione primarily involves:
This pharmacological profile suggests its utility in treating conditions like Parkinson's disease or other neurodegenerative disorders.
The physical and chemical properties of 1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Varies with pH |
| Stability | Stable under ambient conditions |
These properties are crucial for determining the compound's usability in laboratory settings.
The applications of 1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione span various fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: